N-Acetylthreonine
Overview
Description
N-Acetyl-L-threonine, also known as N-Acetylthreonine, belongs to the class of organic compounds known as N-acyl-alpha amino acids . These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom .
Synthesis Analysis
N-Acetylthreonine is used as a high solubility precursor to Tyrosine due to Tyrosine’s poor solubility . It is deacetylated to form Tyrosine . The most common modification is the blocking with acyl- and alkyl-groups .Molecular Structure Analysis
The molecular formula of N-Acetylthreonine is C6H11NO4 . Its average mass is 161.156 Da and its monoisotopic mass is 161.068802 Da .Chemical Reactions Analysis
N-Acetylthreonine is used as a source of Tyrosine . It is associated with circulating metabolites in various metabolic pathways, particularly lipids, amino acids, and cofactors/vitamins .Physical And Chemical Properties Analysis
N-Acetylthreonine has a density of 1.3±0.1 g/cm3, a boiling point of 443.3±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . It has an enthalpy of vaporization of 80.9±6.0 kJ/mol and a flash point of 221.9±27.3 °C . Its index of refraction is 1.489 and its molar refractivity is 36.5±0.3 cm3 .Scientific Research Applications
Toxicology and Safety Assessment : A study by Van de Mortel et al. (2010) focused on the toxicological assessment of N-acetyl-L-threonine (NAT). It found NAT to be non-mutagenic, non-genotoxic, and not acutely toxic, establishing a no-observed-adverse-effect-level (NOAEL) for NAT in rats (Van de Mortel et al., 2010).
Applications in Psychiatry : Research by Dean et al. (2011) discussed the use of N-acetylcysteine (a compound related to N-Acetylthreonine) in treating psychiatric disorders. The study highlighted its potential benefits beyond being an antioxidant, noting its impact on neurotropic and inflammatory pathways (Dean, Giorlando, & Berk, 2011).
Role in Protein Degradation : Hwang et al. (2010) found that acetylated N-terminal methionine, which is closely related to N-acetylthreonine, acts as a degradation signal in protein turnover. This study provides insights into how N-terminal acetylation influences protein degradation (Hwang, Shemorry, & Varshavsky, 2010).
Neurodegenerative Disease Treatment : A study by Tardiolo et al. (2018) explored the effects of N-acetylcysteine in treating neurodegenerative diseases, highlighting its antioxidant and anti-inflammatory activities. This research suggests potential applications for N-Acetylthreonine in similar contexts (Tardiolo, Bramanti, & Mazzon, 2018).
Prediction of N-Acetyl Threonine in Proteins : Naseem (2021) developed a model to predict N-acetyl threonine sites in protein sequences, highlighting its importance in cellular functions and diseases like cancer and neurodegenerative disorders (Naseem, 2021).
Clinical Applications of N-Acetylcysteine : Millea (2009) discussed various clinical applications of N-acetylcysteine, a compound related to N-Acetylthreonine. This includes its use in preventing chronic obstructive pulmonary disease exacerbation, contrast-induced kidney damage, and treatment of infertility in certain cases (Millea, 2009).
properties
IUPAC Name |
(2S,3R)-2-acetamido-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDXUVCGOLSNLQ-WUJLRWPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168975 | |
Record name | N-Acetylthreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylthreonine | |
CAS RN |
17093-74-2 | |
Record name | N-Acetyl-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17093-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylthreonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017093742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylthreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYLTHREONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0E98V3R9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylthreonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062557 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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